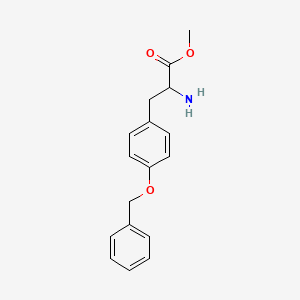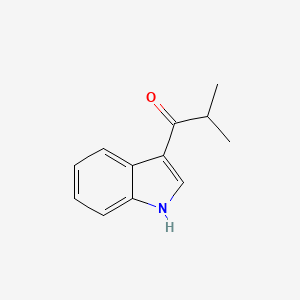
1-(1H-indol-3-yl)-2-methylpropan-1-one
Vue d'ensemble
Description
“1-(1H-indol-3-yl)-2-methylpropan-1-one” is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years . A general approach for the synthesis of similar compounds has been reported, which involves the use of efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .
Chemical Reactions Analysis
Indole derivatives are known to react promptly with hard and soft electrophiles due to their electron-rich character . In one study, new 1- [1- (1 H -indol-3-yl) alkyl]-1 H -indoles were obtained from the addition of indole to a variety of aldehydes under neat conditions .
Applications De Recherche Scientifique
Phospholipase A2alpha Inhibition : Ludwig et al. (2006) studied 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha, finding potent in vitro inhibition capabilities. This suggests potential applications in targeting diseases where phospholipase A2alpha plays a role (Ludwig et al., 2006).
Chemoselective Synthesis : Li et al. (2019) achieved efficient synthesis of 2-[(1H-indol-1-yl)(aryl)methyl]-1,3-diphenylpropane-1,3-diones via aza-Michael addition of indoles, highlighting its utility in organic synthesis and potential for creating diverse molecular structures (Li et al., 2019).
Cytotoxicity Against Cancer Cells : Masagalli et al. (2014) synthesized a series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones and evaluated their cytotoxicity against various cancer cell lines, finding significant activity. This suggests potential for developing new anticancer drugs (Masagalli et al., 2014).
Corrosion Inhibition : Verma et al. (2016) studied 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic environments. The study revealed these compounds' effectiveness in protecting against corrosion, which has practical applications in industrial settings (Verma et al., 2016).
Anti-inflammatory Agents : Rehman et al. (2022) explored the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives and evaluated their anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs (Rehman et al., 2022).
Acetylcholinesterase Inhibition : ManjunathaK et al. (2017) studied the acetylcholinesterase inhibitory effect of 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one derivatives, which could be potential lead molecules in treating diseases related to cholinesterase inhibition, such as Alzheimer's (ManjunathaK et al., 2017).
Corrosion Inhibition for Stainless Steel : Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan as inhibitors of stainless steel corrosion in acidic environments. Their findings contribute to the understanding of corrosion prevention in various industrial applications (Vikneshvaran & Velmathi, 2017).
Versatile Pigment Applications : Ishani et al. (2021) reviewed the applications of a naturally derived blue colorant pigment related to the indole family. This pigment has applications in textiles, medicine, cosmetics, and other industrial segments (Ishani et al., 2021).
Safety and Hazards
Orientations Futures
Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . The compound (E)-2- (6- (1H -indole-3-carbonyl)-5-thioxotetrahydrothieno [3,2-b]furan-2 (3H)-ylidene)-3- (1H -indol-3-yl)-3-oxopropanedithioic acid showed a high binding affinity as well as excellent biological activity, suggesting it could serve as the lead for further optimization and to arrive at potential antimicrobial agents .
Mécanisme D'action
Target of Action
1-(1H-indol-3-yl)-2-methylpropan-1-one, also known as 1-(1H-indol-3-yl)-2-methyl-1-propanone, is a derivative of indole . Indole derivatives are known to interact with various targets in the body, including enzymes and receptors, and play a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Some indole derivatives have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in carbohydrate metabolism.
Biochemical Pathways
Indole derivatives are synthesized through complex biochemical pathways involving various enzyme activities . They can affect multiple biochemical pathways, leading to a wide range of downstream effects.
Result of Action
The result of a compound’s action depends on its interaction with its targets and the biochemical pathways it affects. Some indole derivatives have shown various biologically vital properties, including antimicrobial and antitubercular activities . .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(1H-indol-3-yl)-2-methylpropan-1-one are largely influenced by the indole moiety. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules, contributing to their diverse biological activities . For instance, indole derivatives have been reported to exhibit inhibitory activity against certain enzymes, suggesting potential roles in modulating biochemical reactions
Cellular Effects
Indole derivatives, including this compound, can influence various cellular processes. They have been reported to exhibit biological activities against cancer cells and microbes, suggesting potential roles in modulating cell function . These compounds may impact cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQKIWOJXOTFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359272 | |
| Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57642-07-6 | |
| Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)

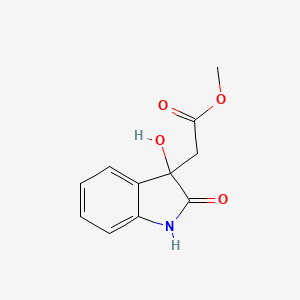
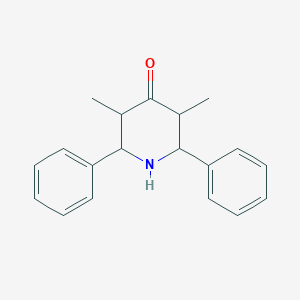

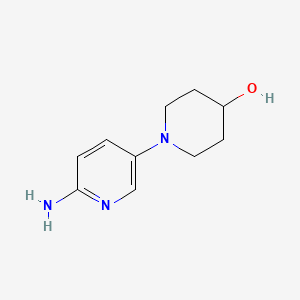
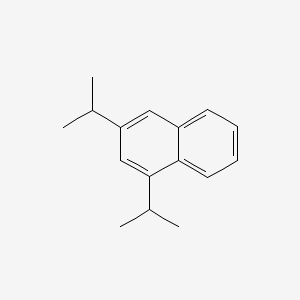
![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)

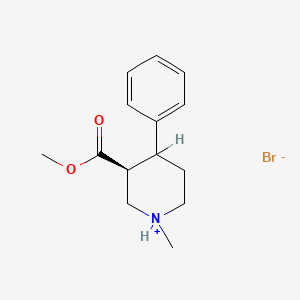
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3053953.png)
![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)
